3-(4-(哌啶-1-磺酰基)苯甲酰胺)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

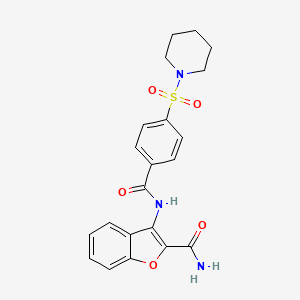

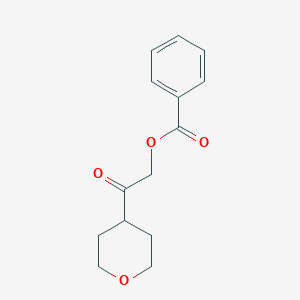

“3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” is a complex organic compound that contains several key structural components: a benzofuran ring, a piperidine ring, and a sulfonyl group . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Piperidines are also important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of benzofuran and piperidine derivatives has been a topic of interest in recent years . For benzofuran compounds, novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . For piperidine derivatives, recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” is complex, containing a benzofuran ring, a piperidine ring, and a sulfonyl group . Benzofuran is a heterocyclic compound with a fused five-membered and six-membered ring, where one of the five-membered ring atoms is oxygen . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involving benzofuran and piperidine derivatives are diverse and complex . For benzofuran compounds, a unique free radical cyclization cascade has been discovered, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . For piperidine derivatives, recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学研究应用

药物化学与药物设计

哌啶类化合物,包括所讨论的化合物,是药物开发中必不可少的构建块。它们的六元环结构,含有一个氮原子和五个碳原子,使其在构建生物活性分子方面具有多功能性。 研究人员探索了各种合成方法来创建取代的哌啶,这些哌啶在药物设计中发挥着至关重要的作用 。在这种情况下,3-(4-(哌啶-1-磺酰基)苯甲酰胺)苯并呋喃-2-甲酰胺可能是新型候选药物的潜在支架。

ALK和ROS1激酶抑制

一系列2-氨基-4-(1-哌啶)吡啶衍生物,包括提到的化合物,被设计为临床上克唑替尼耐药的间变性大细胞淋巴瘤激酶(ALK)和c-ros癌基因1激酶(ROS1)的双重抑制剂。 ALK最初是在间变性大细胞淋巴瘤中发现的,它起着跨膜受体酪氨酸激酶的作用 。该化合物的结构特征使其成为进一步探索激酶抑制研究的有趣候选者。

合成方法

合成取代哌啶的有效且经济高效的方法仍然是有机化学中的重点。 研究人员不断研究环化、氢化、环加成、环化和多组分反应以获得多种哌啶衍生物3-(4-(哌啶-1-磺酰基)苯甲酰胺)苯并呋喃-2-甲酰胺通过提供独特的结构基序以供进一步探索,为该领域做出了贡献 。

螺哌啶和缩合哌啶

该化合物的核心结构允许形成螺哌啶和缩合哌啶。这些杂环衍生物表现出有趣的性质,并可能在材料科学、催化或生物活性化合物中找到应用。 研究人员可以探索这些有趣的哌啶变体的合成和反应性 。

生物学评价

生物活性评估对于药物发现至关重要。研究人员调查合成和天然哌啶的药理学潜力。 通过评估3-(4-(哌啶-1-磺酰基)苯甲酰胺)苯并呋喃-2-甲酰胺对特定靶点(如酶、受体或细胞通路)的影响,他们可以揭示其治疗相关性 。

生物活性哌啶的底物

经验丰富的科学家正在寻找合成生物活性哌啶的合适底物,可以探索这种化合物。 其独特的取代模式和苯并呋喃-2-甲酰胺部分为设计具有潜在治疗应用的新型分子提供了机会 。

未来方向

The future directions for research on “3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” could involve further exploration of its biological activities and potential applications in many aspects, given the strong biological activities of benzofuran compounds and the significant role of piperidine derivatives in the pharmaceutical industry . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c22-20(25)19-18(16-6-2-3-7-17(16)29-19)23-21(26)14-8-10-15(11-9-14)30(27,28)24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-13H2,(H2,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTLJSXCXNCHOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2468116.png)

![[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride](/img/structure/B2468119.png)

![4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide](/img/structure/B2468120.png)

![N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2468123.png)

![N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2468124.png)

![1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2468129.png)

![2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468130.png)

![5-(4-chlorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2468136.png)